Tricyclamol Chloride
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Overview
Description
- Historically, tricyclamol was used for its spasmolytic action on smooth muscle. In animal studies, it inhibits the spasmogenic effects of acetylcholine (ACh), carbachol, pilocarpine, and barium .
Tricyclamol chloride: is a quaternary ammonium compound. It exists as a crystalline, odorless substance that is readily soluble in water.
Preparation Methods
Synthetic Routes: The synthetic routes for tricyclamol chloride are not widely documented. it is typically synthesized through quaternization of a tertiary amine precursor with chloromethyl methyl ether.
Reaction Conditions: Specific reaction conditions may vary, but the quaternization reaction typically occurs under mild conditions.
Industrial Production: Information on large-scale industrial production methods is limited.
Chemical Reactions Analysis
Reactivity: Tricyclamol chloride is relatively stable and does not undergo extensive chemical transformations.
Common Reagents and Conditions: As a quaternary ammonium compound, it is generally inert toward common reagents.
Major Products: No major products resulting from chemical reactions of this compound are well-documented.
Scientific Research Applications
Chemistry: Tricyclamol chloride’s applications in chemistry are limited due to its stability. It is not commonly used as a reagent or catalyst.
Biology: Its biological applications are also scarce, as it lacks specific biological targets.
Medicine: this compound’s medical applications are minimal, and it is not used clinically.
Industry: Industrial applications remain elusive, likely due to its limited reactivity.
Mechanism of Action
- The exact mechanism by which tricyclamol chloride exerts its effects is not well-understood. It likely involves interactions with cell membranes or ion channels due to its quaternary ammonium structure.
Comparison with Similar Compounds
Similar Compounds: There are no closely related compounds with significant similarities to tricyclamol chloride. Its unique structure sets it apart from other quaternary ammonium compounds.
Properties
CAS No. |
3818-88-0 |
---|---|
Molecular Formula |
C20H32ClNO |
Molecular Weight |
337.9 g/mol |
IUPAC Name |
1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;chloride |
InChI |
InChI=1S/C20H32NO.ClH/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3;1H/q+1;/p-1 |
InChI Key |
PISKUTGWQHZKIK-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] |
Canonical SMILES |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] |
3818-88-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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